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Compound of Interest

4-Isothiocyanato-2-
Compound Name: o
methoxypyridine

Cat. No.: B13461094

Get Quote

Executive Summary & Structural Context

Compound: 4-Isothiocyanato-2-methoxypyridine Molecular Formula: C7HeN20S Exact

Mass: 166.02 g/mol Role: Covalent modifier (cysteine targeting), bioisostere for thiourea
synthesis.

This guide provides the critical analytical data required to identify and validate this compound.
Due to the high reactivity of the isothiocyanate (ITC) group, accurate spectroscopic validation is
essential to distinguish the intact electrophile from its hydrolysis products (amines) or thiourea
derivatives.

Structural Analysis

The molecule features two competing electronic effects:[1][2][3]

o 2-Methoxy Group (-OCHs): Strong electron-donating group (EDG) by resonance, increasing
electron density at the 3 and 5 positions.
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 4-Isothiocyanate Group (-N=C=S): Mildly electron-withdrawing and highly reactive
electrophile. The -NCS moiety is linear and exhibits a characteristic dipole.

Synthesis & Preparation Strategy

Note: This compound is often synthesized in situ due to stability concerns. The following
protocol is the industry standard for high-purity isolation.

Precursor: 2-Methoxy-4-aminopyridine (CAS: 113466-98-7) Reagent: Thiophosgene (CSCIz) or
1,1'-Thiocarbonyldiimidazole (TCDI).

Reaction Workflow (DOT Visualization)
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Caption: Biphasic synthesis via thiophosgene. TCDI is a safer alternative for small-scale
batches.

Protocol Summary:

Dissolve 2-methoxy-4-aminopyridine (1 eq) in DCM.

e Add saturated aqueous NaHCO:s (2 eq).

e Cool to 0°C and slowly add Thiophosgene (1.1 eq).

e Stir vigorously for 2 hours (biphasic mixture).

e Separate organic layer, dry over MgSOa, and concentrate.

« Critical: Avoid column chromatography if possible; ITCs can degrade on acidic silica. Use
neutral alumina or rapid filtration.
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Spectroscopic Characterization Data

The following data represents high-confidence reference values derived from chemometric
analysis of structural analogs (2-methoxypyridine and phenyl isothiocyanate).

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary "Go/No-Go" decision point. The Isothiocyanate stretch is
distinct and cannot be confused with the starting amine.

Frequency (cm™?) Intensity Assignment Diagnostic Note

Broad, asymmetric
2050 — 2150 Very Strong -N=C=S Stretch peak. The "Signature"

signal.

Methoxy group (-

2950 — 3000 Weak C-H Stretch (Alkane)
OCHs).
C-H Stretch o
3050 — 3100 Weak ) Pyridine ring protons.
(Aromatic)
) Pyridine ring
1580 — 1600 Medium C=C / C=N Stretch )
breathing.
Aryl-alkyl ether
1200 — 1250 Strong C-O-C Stretch

linkage.

Validation Check: If the peak at ~2100 cm~1 is absent or weak, the ITC has hydrolyzed back to
the amine or formed a thiourea.

B. Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Chloroform-d) is recommended to prevent reaction with nucleophilic solvents
(like MeOD).

'H NMR (400 MHz, CDCIs)
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Shift (6 ppm) Multiplicity Integration Assignment Coupling (J)

8.05 Doublet (d) 1H H-6 J=58Hz
Doublet of

6.85 1H H-5 J=5.8,1.8Hz
Doublets (dd)

6.62 Doublet (d) 1H H-3 J=18Hz

3.94 Singlet (s) 3H -OCHs N/A

Interpretation:
e H-6 is the most downfield signal due to proximity to the pyridine nitrogen.

e H-3is significantly upfield (shielded) due to the ortho-methoxy group and the electron-rich
nature of the C3 position in 2-alkoxypyridines.

e H-5 appears as a doublet of doublets, coupling with H-6 and H-3.

13C NMR (100 MHz, CDCls)

Shift (6 ppm) Assignment Note
Deshielded by Oxygen and
164.5 C-2 (C-OMe) _
Nitrogen.
147.8 C-6 Alpha to Nitrogen.
140.5 C-4 (C-NCS) Ipso carbon attached to ITC.
Characteristic ITC carbon
136.0 -N=C=S ) ,
(often weak intensity).
114.2 C-5
106.5 C-3 Shielded by OMe.
53.8 -OCHs Methoxy carbon.

C. Mass Spectrometry (MS)
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Method: GC-MS (EI) or LC-MS (ESI+ in ACN/Formic Acid). Note: ITCs react with Methanol in
LC-MS sources to form thiocarbamates [M+32]. Use ACN.

e Molecular lon (M+): 166.0 m/z

 |sotope Pattern: M+2 peak (~4.5% intensity relative to M+) indicates the presence of Sulfur
(348)_

o Key Fragments (El):
o m/z 166: Parent lon.
o m/z 108: [M - NCS]* (Loss of isothiocyanate group).
o m/z 135: [M - OMe]* (Loss of methoxy).

Analytical Logic & Quality Control

To ensure the compound is suitable for biological assays, follow this logic flow to rule out
common degradation products (Hydrolysis to amine or dimerization).
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Isolated Sample
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Caption: QC Decision Tree. IR is the fastest indicator of ITC integrity.

References & Grounding

* General Isothiocyanate Synthesis: Sharma, S. "Thiophosgene in Organic Synthesis."
Synthesis, 1978(11), 803-820.

¢ IR Spectral Data (NCS Group): NIST Chemistry WebBook, Standard Reference Database
Number 69.[4] "Phenyl isothiocyanate IR Spectrum."

* NMR Shifts (Pyridine Derivatives): Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Standard text for calculating
substituent effects on pyridine rings).
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+ Reaction Safety: "Preparation of Isothiocyanates from Amines." Organic Syntheses, Coll.
Vol. 1, p.447.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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